molecular formula C6H5ClO4S2 B1419342 5-(Chlorosulfonyl)-3-methylthiophene-2-carboxylic acid CAS No. 1114823-93-6

5-(Chlorosulfonyl)-3-methylthiophene-2-carboxylic acid

Cat. No.: B1419342
CAS No.: 1114823-93-6
M. Wt: 240.7 g/mol
InChI Key: BCZVCWODZXDDOE-UHFFFAOYSA-N
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Description

5-(Chlorosulfonyl)-3-methylthiophene-2-carboxylic acid is an organosulfur compound with a thiophene ring substituted with a chlorosulfonyl group at the 5-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chlorosulfonyl)-3-methylthiophene-2-carboxylic acid typically involves the chlorosulfonation of 3-methylthiophene-2-carboxylic acid. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:

    Chlorosulfonation: 3-methylthiophene-2-carboxylic acid is reacted with chlorosulfonic acid at a controlled temperature to introduce the chlorosulfonyl group at the 5-position of the thiophene ring.

    Purification: The reaction mixture is then purified through techniques such as recrystallization or column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorosulfonation reactors with precise control over reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

5-(Chlorosulfonyl)-3-methylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonic acid group using reducing agents like sodium borohydride.

    Oxidation Reactions: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, acetonitrile), and mild bases (triethylamine).

    Reduction Reactions: Reducing agents (sodium borohydride), solvents (methanol, ethanol).

    Oxidation Reactions: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

Major Products Formed

    Sulfonamide Derivatives: Formed by reaction with amines.

    Sulfonate Derivatives: Formed by reaction with alcohols.

    Sulfonothioate Derivatives: Formed by reaction with thiols.

    Sulfonic Acid: Formed by reduction of the chlorosulfonyl group.

    Sulfoxides and Sulfones: Formed by oxidation of the thiophene ring.

Scientific Research Applications

5-(Chlorosulfonyl)-3-methylthiophene-2-carboxylic acid has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: Potential use in the development of new drugs due to its ability to form bioactive sulfonamide and sulfonate derivatives.

    Materials Science: Utilized in the synthesis of functional materials, such as polymers and dyes, due to its unique chemical properties.

    Biological Research: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 5-(Chlorosulfonyl)-3-methylthiophene-2-carboxylic acid involves its ability to undergo various chemical transformations, leading to the formation of bioactive derivatives. These derivatives can interact with molecular targets such as enzymes, receptors, and nucleic acids, modulating biological pathways and exerting therapeutic effects. The specific molecular targets and pathways involved depend on the nature of the derivative formed and its chemical structure.

Comparison with Similar Compounds

Similar Compounds

    5-(Chlorosulfonyl)salicylic acid: Similar in structure but with a benzene ring instead of a thiophene ring.

    Chlorosulfonyl isocyanate: Contains a chlorosulfonyl group but with an isocyanate functional group.

    Chlorosulfuric acid: Contains a chlorosulfonyl group but lacks the thiophene and carboxylic acid functionalities.

Uniqueness

5-(Chlorosulfonyl)-3-methylthiophene-2-carboxylic acid is unique due to the presence of both a chlorosulfonyl group and a carboxylic acid group on a thiophene ring

Properties

IUPAC Name

5-chlorosulfonyl-3-methylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO4S2/c1-3-2-4(13(7,10)11)12-5(3)6(8)9/h2H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZVCWODZXDDOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)S(=O)(=O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001202287
Record name 2-Thiophenecarboxylic acid, 5-(chlorosulfonyl)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001202287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1114823-93-6
Record name 2-Thiophenecarboxylic acid, 5-(chlorosulfonyl)-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1114823-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiophenecarboxylic acid, 5-(chlorosulfonyl)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001202287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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